(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to an isoindoline-1,3-dione structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl group: This step may involve alkylation reactions.
Formation of the isoindoline-1,3-dione structure: This can be synthesized through condensation reactions involving phthalic anhydride and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione structure.
Substitution: Various substitution reactions could occur, particularly at positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione analogs: Compounds with slight modifications to the imidazo[1,2-a]pyridine or isoindoline-1,3-dione moieties.
Other imidazo[1,2-a]pyridine derivatives: Compounds that share the imidazo[1,2-a]pyridine core but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11(12-6-7-15-18-8-9-19(15)10-12)20-16(21)13-4-2-3-5-14(13)17(20)22/h2-11H,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQGBKSYOQMKB-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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